1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine
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Overview
Description
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C₁₇H₁₉FN₂ and a molecular weight of 270.34 g/mol . This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl group, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and fluorophenyl groups. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Substituents: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studying receptor-ligand interactions and understanding the pharmacodynamics of potential drug candidates.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .
Comparison with Similar Compounds
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-4-phenylpyrrolidin-3-amine: Lacks the fluorine atom, which may result in different pharmacological properties.
1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine: The fluorine atom is positioned differently, potentially altering its binding affinity and activity.
The presence of the fluorophenyl group in this compound enhances its lipophilicity and metabolic stability, making it unique compared to its analogs .
Biological Activity
Overview
1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine, with the CAS number 1823976-84-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl moiety, contributing to its unique biological activity profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of key neurotransmitters like dopamine and serotonin.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. While specific data for this compound is limited, related compounds have shown promising results:
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Pyrrole Benzamide Derivatives | 3.125 | Staphylococcus aureus |
Triclosan | 10 | Escherichia coli |
These findings suggest that similar structural motifs may confer antimicrobial activity to this compound, warranting further investigation.
Neuropharmacological Effects
Research into the neuropharmacological effects of pyrrolidine derivatives has shown that they can modulate central nervous system activity. For instance:
- Dopaminergic Activity : Compounds with similar structures have been reported to enhance dopaminergic signaling, which could be beneficial in treating disorders like depression and schizophrenia.
Case Studies
- Antidepressant-like Effects : A study involving structurally related compounds demonstrated significant antidepressant-like effects in animal models. The administration of these compounds led to increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood.
- Cognitive Enhancement : Another investigation into pyrrolidine derivatives found improvements in memory retention during behavioral tests. This indicates potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
Properties
IUPAC Name |
1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-9-5-4-8-14(16)15-11-20(12-17(15)19)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETUDDLKHANBAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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